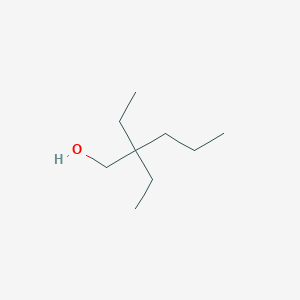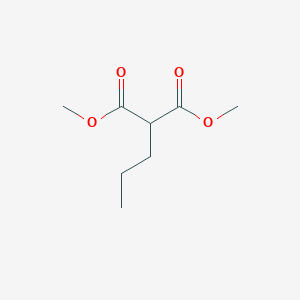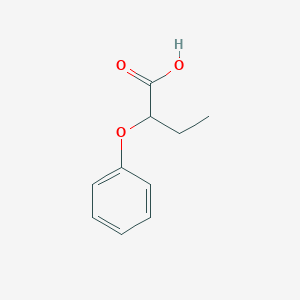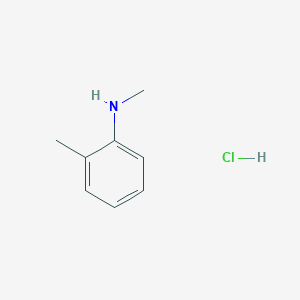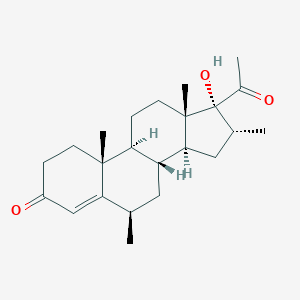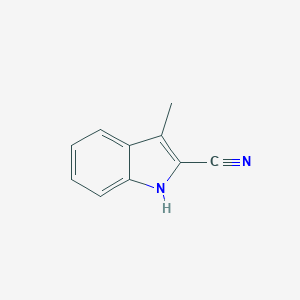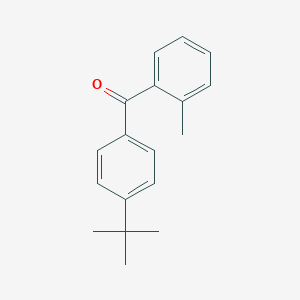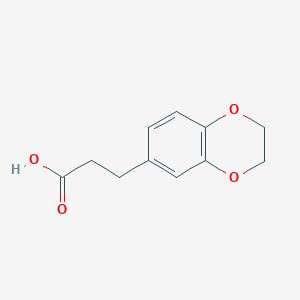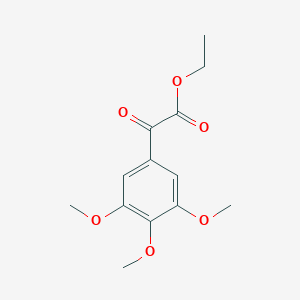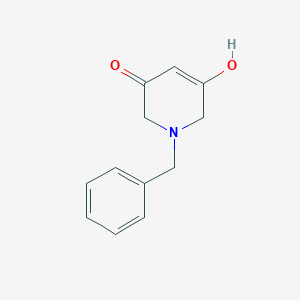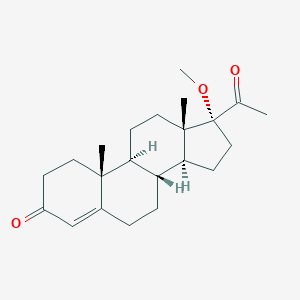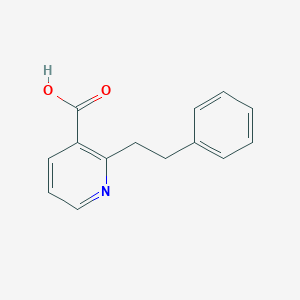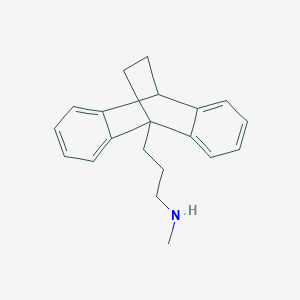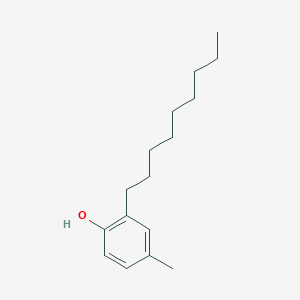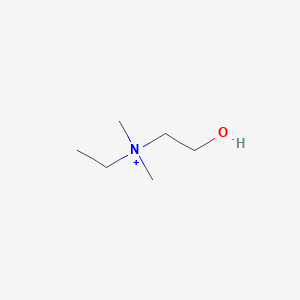
Monoethylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethylcholine (MEC) is a quaternary ammonium compound that is structurally similar to acetylcholine. It is a neurotransmitter that plays an important role in the regulation of various physiological functions in the human body. MEC has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用机制
Monoethylcholine acts as an agonist for muscarinic and nicotinic acetylcholine receptors in the nervous system. It binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological responses.
生化和生理效应
Monoethylcholine has been shown to have several biochemical and physiological effects on the human body. It has been found to enhance cognitive function, improve memory, and increase attention span. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using Monoethylcholine in lab experiments is its ability to mimic the effects of acetylcholine on the nervous system, which can help researchers understand the underlying mechanisms of various physiological functions. However, one of the limitations of using Monoethylcholine is its potential toxicity at high doses, which can lead to adverse effects on the nervous system.
未来方向
Several future directions for the use of Monoethylcholine in scientific research have been proposed. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Monoethylcholine has also been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further research is needed to fully understand the potential applications of Monoethylcholine in these areas.
Conclusion:
In conclusion, Monoethylcholine is a neurotransmitter that has been extensively studied for its potential applications in scientific research. It has been shown to mimic the effects of acetylcholine on the nervous system, leading to several biochemical and physiological effects. Despite its potential advantages, Monoethylcholine also has limitations and potential toxicity at high doses. Further research is needed to fully understand the potential applications of Monoethylcholine in scientific research and its potential therapeutic applications in the treatment of various diseases.
合成方法
Monoethylcholine can be synthesized by reacting ethylene oxide with choline under alkaline conditions. The reaction yields Monoethylcholine hydrochloride, which can be purified by recrystallization. The purity of Monoethylcholine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
Monoethylcholine has been used in several scientific research studies due to its ability to mimic the effects of acetylcholine on the nervous system. It has been shown to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a vital role in the regulation of mood, behavior, and cognition.
属性
CAS 编号 |
13205-69-1 |
|---|---|
产品名称 |
Monoethylcholine |
分子式 |
C6H16NO+ |
分子量 |
118.2 g/mol |
IUPAC 名称 |
ethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |
InChI 键 |
VKHSBLZDXXEWNM-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCO |
规范 SMILES |
CC[N+](C)(C)CCO |
其他 CAS 编号 |
13205-69-1 |
相关CAS编号 |
1113-04-8 (iodide) |
同义词 |
ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



